![molecular formula C20H20N2O2 B170334 Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 184289-85-8](/img/structure/B170334.png)
Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate is a chemical compound that has been the focus of research in the scientific community due to its potential applications in various fields. It is a spiro compound that has a unique structure and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Its antimicrobial properties have also been studied, and it has been found to exhibit activity against various bacterial strains.
Mécanisme D'action
The mechanism of action of Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate is not fully understood. However, it has been proposed that it may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, it may inhibit the production of inflammatory cytokines, which could lead to its anti-inflammatory effects. Its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes.
Effets Biochimiques Et Physiologiques
Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been found to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate in lab experiments is its unique structure, which could lead to the discovery of new compounds with similar biological activities. Additionally, it has been found to exhibit various biological activities, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for research on Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate. One direction is to further investigate its mechanism of action, which could lead to the discovery of new compounds with similar biological activities. Additionally, it could be studied for its potential use in treating other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its potential use as a drug delivery system could also be explored. Overall, further research on Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate could lead to the discovery of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate has been reported in various studies. One of the most commonly used methods involves the reaction of indole-3-carboxaldehyde with piperidine in the presence of benzyl bromide and potassium carbonate. The product is then purified using column chromatography. Other methods include the reaction of indole-3-carboxaldehyde with piperidine in the presence of various catalysts such as boron trifluoride etherate or trifluoroacetic acid.
Propriétés
Numéro CAS |
184289-85-8 |
|---|---|
Nom du produit |
Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate |
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-12-10-20(11-13-22)15-21-18-9-5-4-8-17(18)20/h1-9,15H,10-14H2 |
Clé InChI |
URTAFWBDASBETD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C=NC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC12C=NC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 |
Synonymes |
benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



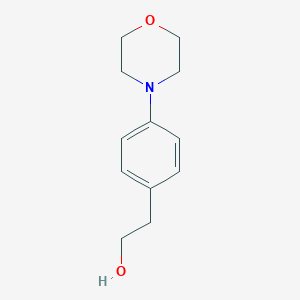
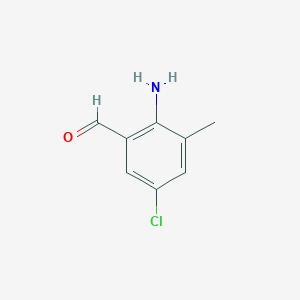
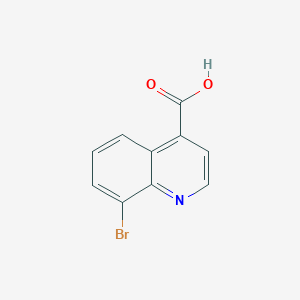
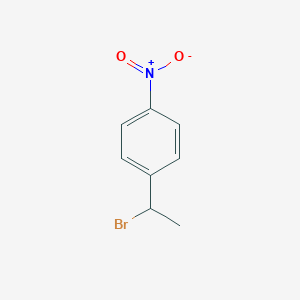
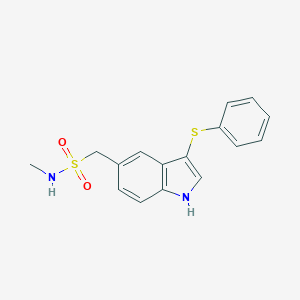
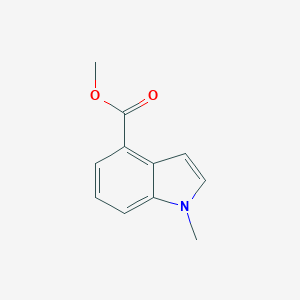
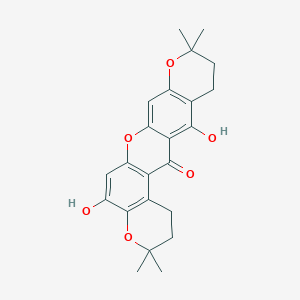
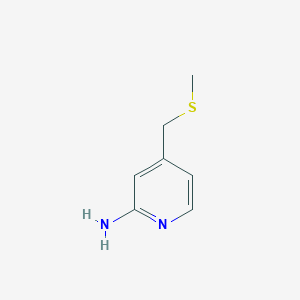
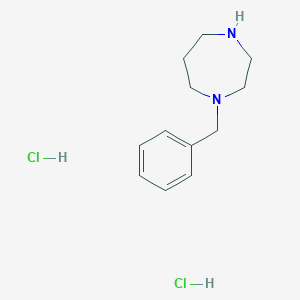
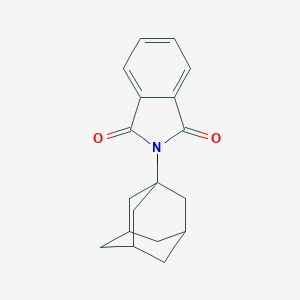
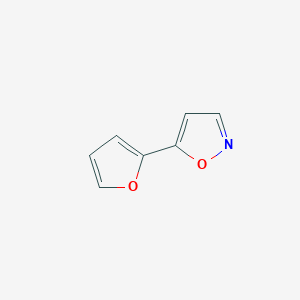
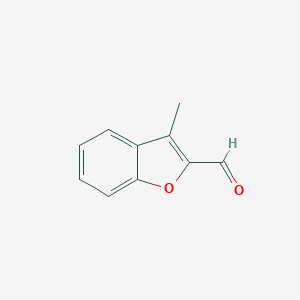
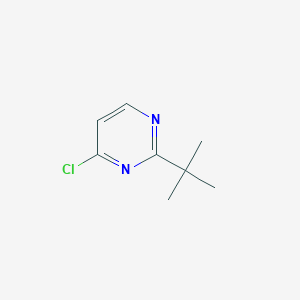
![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)